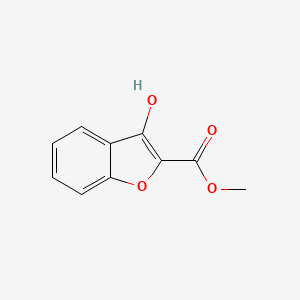

Methyl 3-hydroxybenzofuran-2-carboxylate

Description

The exact mass of the compound Methyl 3-hydroxybenzofuran-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-hydroxybenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxybenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWXDNGXHMYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305075 | |

| Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-55-5 | |

| Record name | NSC168959 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate"

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate

Abstract

Methyl 3-hydroxybenzofuran-2-carboxylate is a pivotal heterocyclic scaffold and a high-value intermediate in the synthesis of numerous biologically active compounds and pharmaceuticals. Its unique structure, featuring a hydroxyl group at the 3-position and a carboxylate at the 2-position, offers versatile handles for further chemical modification. This technical guide provides an in-depth analysis of the core synthetic strategies for obtaining this molecule. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to guide experimental design and optimization. We will explore classical condensation reactions, modern transition-metal-catalyzed methodologies, and intramolecular cyclization strategies, presenting a comparative analysis to aid in selecting the most appropriate route based on laboratory scale, substrate availability, and desired efficiency.

Introduction: The Significance of the 3-Hydroxybenzofuran Core

The benzofuran nucleus is a privileged structure found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Specifically, the 3-hydroxybenzofuran-2-carboxylate moiety serves as a critical building block. For instance, derivatives of this core are investigated as inhibitors of leukotriene biosynthesis, which are implicated in asthma and inflammatory disorders.[5] Its structure is also foundational for creating more complex polycyclic systems and libraries of compounds for high-throughput screening in drug discovery campaigns.[4]

The challenge in synthesizing this particular scaffold lies in controlling the regioselectivity to achieve the desired 2,3-substitution pattern. This guide dissects the most reliable and innovative methods to construct this framework, emphasizing reaction mechanisms and the rationale behind procedural choices.

Strategic Overview of Synthetic Pathways

The synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate can be broadly categorized into three major strategies. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups.

Caption: Core synthetic approaches to the target molecule.

-

Perkin-Type Condensation & Cyclization: A classical and robust method involving the reaction of a salicylaldehyde derivative with an activated acetic acid equivalent, typically an α-haloacetate.

-

Intramolecular Cyclization of Alkynyl Ethers: A versatile strategy that involves the formation of an O-alkynyl phenol intermediate which then undergoes a rearrangement and cyclization cascade.

-

Transition-Metal-Catalyzed Annulation: Modern methods that leverage catalysts (e.g., Palladium, Copper, Rhodium) to construct the benzofuran ring from phenols and alkynes or other coupling partners, often with high efficiency and atom economy.[2][6]

Method 1: Perkin-Type Condensation and Cyclization

This is one of the most direct and frequently employed methods, starting from readily available salicylaldehydes. The reaction proceeds via O-alkylation followed by an intramolecular cyclization.

Mechanistic Rationale

The reaction is initiated by the phenoxide, generated from salicylaldehyde and a mild base, which acts as a nucleophile. It attacks an electrophilic two-carbon synthon, such as methyl bromoacetate. The resulting ether intermediate then undergoes an intramolecular condensation, where an enolate formed at the α-carbon of the ester attacks the aldehyde carbonyl. The subsequent dehydration and tautomerization yield the final 3-hydroxybenzofuran product. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent saponification of the ester.

Caption: Mechanistic pathway for the Perkin-type synthesis.

Experimental Protocol

This protocol is adapted from established procedures for synthesizing benzofuran-2-carboxylates.[7]

Step 1: Reaction Setup

-

To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol).

-

Stir the mixture at ambient temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

Step 2: Reagent Addition

-

Slowly add methyl bromoacetate (1.2 mmol) to the reaction mixture. The causality here is to maintain a controlled reaction rate and prevent potential side reactions from a high localized concentration of the alkylating agent.

Step 3: Reflux and Monitoring

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde spot is consumed.

Step 4: Work-up and Isolation

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in ethyl acetate (200 mL).

-

Wash the organic solution sequentially with 5% dilute HCl (to neutralize any remaining base), water (50 mL), and brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulphate, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 3-hydroxybenzofuran-2-carboxylate.

Data and Considerations

| Parameter | Value/Condition | Rationale / E-E-A-T Insight |

| Starting Material | Salicylaldehyde | Commercially available and cost-effective. Substituted salicylaldehydes can be used for analog synthesis.[8] |

| Base | Anhydrous K₂CO₃ | A mild, non-nucleophilic base that minimizes ester hydrolysis. Must be anhydrous to prevent side reactions. |

| Solvent | Acetonitrile / Acetone | Polar aprotic solvents that are suitable for Sₙ2 reactions and have convenient boiling points for reflux. |

| Typical Yield | 75-90% | This method is generally high-yielding and reliable for a range of substrates. |

| Key Limitation | Substrate Dependent | Electron-withdrawing groups on the salicylaldehyde ring can deactivate the phenoxide, potentially requiring stronger bases or longer reaction times. |

Method 2: Intramolecular Cyclization of Phenyl Propargyl Ethers

Mechanistic Rationale

The synthesis begins with the O-propargylation of a phenol. The resulting phenyl propargyl ether, upon heating, can undergo a Claisen rearrangement to form an ortho-allenyl phenol intermediate.[9] This highly reactive intermediate rapidly tautomerizes and cyclizes to form the 2-methylbenzofuran ring system. Subsequent functional group manipulations would be needed to arrive at the target molecule, but this core strategy is fundamental. A more direct route to the desired 3-hydroxy product involves a modification where the cyclization cascade leads directly to the oxidized benzofuran.

Caption: General mechanistic pathway for benzofuran synthesis from phenyl propargyl ethers.

Experimental Protocol

This protocol is based on a two-step synthesis of a related 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, which illustrates the core cyclization principle.[9]

Step 1: One-Pot Cyclization to Methyl Ester Intermediate

-

Combine methyl 3,5-dihydroxybenzoate (1.0 equiv), potassium carbonate (K₂CO₃, 4.0 equiv), copper iodide (CuI, 0.1 equiv), and potassium iodide (KI, 0.1 equiv) in a reaction vessel.

-

Add propargyl bromide (1.5 equiv) to the mixture.

-

Heat the reaction under an inert atmosphere. The combination of CuI and KI facilitates the reaction, and the thermal conditions drive the intramolecular Claisen rearrangement and subsequent cyclization.[9]

Step 2: Hydrolysis (if synthesizing the corresponding acid)

-

The resulting methyl ester can be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a methanol/water mixture, followed by acidification.[9] For the target molecule, the ester from Step 1 would be carried forward.

Data and Considerations

| Parameter | Value/Condition | Rationale / E-E-A-T Insight |

| Starting Material | Substituted Phenol | Allows for diverse substitution patterns on the benzene ring. |

| Catalyst | CuI / KI | Catalyzes the propargylation and facilitates the cyclization cascade at lower temperatures than purely thermal methods. |

| Key Advantage | Orthogonality | Provides access to isomers that may be difficult to obtain from corresponding salicylaldehydes. |

| Key Limitation | Multi-step Process | Often requires more steps than the Perkin approach to arrive at the final, specifically substituted target. |

Method 3: PIDA-Mediated Oxidative Coupling and Cyclization

A more modern and highly efficient one-pot approach involves the direct coupling of a hydroquinone with a β-dicarbonyl compound, mediated by an oxidant like Phenyliodine(III) diacetate (PIDA).[10][11] This method functionalizes an aromatic C(sp²)–H bond directly.

Mechanistic Rationale

The reaction is proposed to proceed via two possible pathways. The favored pathway involves the PIDA-mediated oxidative coupling of the hydroquinone and the enol form of the β-dicarbonyl compound (e.g., methyl acetoacetate) to form a keto-enol intermediate. This intermediate then undergoes a rapid intramolecular cyclization, followed by aromatization (via loss of water) to yield the 5-hydroxybenzofuran product.[10][11] The use of a Lewis acid like Zinc Iodide (ZnI₂) can significantly improve yields by promoting the coupling-cyclization step.[11]

Caption: Workflow for PIDA-mediated synthesis of hydroxybenzofurans.

Experimental Protocol

This general procedure is adapted from the synthesis of 5-hydroxybenzofurans.[11] To obtain the target molecule, one would start with a precursor that yields the 3-hydroxy isomer upon cyclization.

Step 1: Reaction Setup

-

In a flask, combine hydroquinone (0.50 mmol), methyl acetoacetate (1.00 mmol), Zinc Iodide (ZnI₂, 0.25 mmol), and PIDA (0.55 mmol).

-

Add chlorobenzene (5 mL) as the solvent.

Step 2: Heating and Monitoring

-

Stir the mixture at 95 °C for 6 hours. The higher temperature is necessary to drive the oxidative coupling and subsequent cyclization.

-

Monitor the reaction by TLC.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction and quench with water.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to obtain the desired hydroxybenzofuran derivative.[11]

Data and Considerations

| Parameter | Value/Condition | Rationale / E-E-A-T Insight |

| Oxidant | PIDA | A hypervalent iodine reagent that is effective for oxidative C-H functionalization under relatively mild conditions. |

| Catalyst | ZnI₂ (Lewis Acid) | Enhances the rate and yield of the coupling-cyclization step.[11] |

| Solvent | Chlorobenzene | A high-boiling, non-coordinating solvent suitable for this transformation. |

| Typical Yield | Up to 96% | This method can be extremely high-yielding for optimized substrates.[10][11] |

| Key Advantage | C-H Functionalization | A powerful, direct method that avoids pre-functionalization of the starting materials. |

Comparative Analysis and Conclusion

| Feature | Method 1: Perkin-Type | Method 2: Alkynyl Ether Cyclization | Method 3: PIDA-Mediated |

| Starting Materials | Salicylaldehydes | Phenols, Propargyl halides | Hydroquinones, β-dicarbonyls |

| Number of Steps | Typically 1-2 | Typically 2-3 | 1 (One-pot) |

| Overall Yield | Good to Excellent | Moderate to Good | Good to Excellent |

| Scalability | High | Moderate | Moderate |

| Conditions | Moderate (Reflux) | Moderate to High Temp. | Moderate Temp. |

| Versatility | High | High (Isomer access) | High (Substrate scope) |

| Best For | Direct, large-scale synthesis from common aldehydes. | Accessing specific isomers not available via other routes. | Rapid, efficient, one-pot synthesis for library generation. |

As a Senior Application Scientist, the choice of synthetic route is fundamentally guided by the project's specific goals.

-

For robust, scalable synthesis where the starting salicylaldehyde is readily accessible, the Perkin-Type Condensation (Method 1) remains the workhorse method. Its reliability and straightforward procedure make it ideal for producing gram-to-kilogram quantities of the target molecule.

-

For exploratory chemistry and analog synthesis , where unique substitution patterns are required, the Intramolecular Cyclization of Alkynyl Ethers (Method 2) provides valuable flexibility, allowing the construction of the benzofuran core from a wider range of phenolic precursors.

-

For medicinal chemistry and library synthesis , where speed and efficiency are paramount, the PIDA-Mediated Oxidative Coupling (Method 3) is a state-of-the-art choice. Its one-pot nature and direct C-H functionalization capability allow for the rapid generation of diverse hydroxybenzofuran derivatives with high yields.[10][11]

Each method presented is a self-validating system, grounded in established chemical principles. Successful execution requires careful attention to reagent purity, reaction monitoring, and rigorous characterization of the final product to ensure scientific integrity.

References

-

JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

(n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

-

ACS Publications. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2021). Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

-

NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

-

(n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

-

(n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Retrieved from [Link]

-

NIH. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

-

(n.d.). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. Retrieved from [Link]

-

NIH. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.

-

RSC Publishing. (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Retrieved from [Link]

-

PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Retrieved from [Link]

- Google Patents. (n.d.). WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives.

-

MDPI. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Rhodium(iii)-catalyzed synthesis of trisubstituted furans via vinylic C–H bond activation. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium( II ) carboxylates. Retrieved from [Link]

-

LOCKSS. (n.d.). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved from [Link]

-

Sci-Hub. (n.d.). Rhodium(III)-Catalyzed Synthesis of Thiobenzofurans. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 11. thieme-connect.com [thieme-connect.com]

A Technical Guide to Methyl 3-Hydroxybenzofuran-2-carboxylate: Properties, Synthesis, and Applications

Executive Summary: Methyl 3-hydroxybenzofuran-2-carboxylate is a vital heterocyclic compound featuring the benzofuran core, a scaffold prevalent in numerous natural products and pharmacologically active molecules.[1] Its unique keto-enol tautomerism and strategically positioned functional groups—a hydroxyl and a methyl ester—make it a highly versatile intermediate for organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, reactivity profile, and its current and potential applications in medicinal chemistry and drug development for an audience of research and development scientists.

Introduction to the Benzofuran Scaffold

The benzofuran ring system, consisting of a fused benzene and furan ring, is a cornerstone of heterocyclic chemistry.[2] Derivatives of this scaffold are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][3] Naturally occurring benzofurans like angelicin and bergapten have established medicinal applications.[4] Synthetic benzofurans are central to many approved drugs, such as the antiarrhythmic agent amiodarone.[1] Within this important class, Methyl 3-hydroxybenzofuran-2-carboxylate serves as a key building block, providing a synthetically accessible platform for constructing more complex, biologically active molecules.

Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate is fundamentally defined by its physical and spectroscopic characteristics. While some experimental data for Methyl 3-hydroxybenzofuran-2-carboxylate is limited, its properties can be reliably predicted and inferred from closely related analogues.

Core Chemical Properties

The fundamental properties of the title compound are summarized below. It is important to note that properties such as boiling point and pKa are predicted values derived from computational models, providing a reliable estimate for experimental design.

| Property | Value | Source |

| CAS Number | 5117-55-5 | |

| Molecular Formula | C₁₀H₈O₄ | [5] |

| Molecular Weight | 192.17 g/mol | [5] |

| IUPAC Name | methyl 3-hydroxy-1-benzofuran-2-carboxylate | |

| Predicted Boiling Point | 286.2 ± 20.0 °C | |

| Predicted Density | 1.346 ± 0.06 g/cm³ | |

| Predicted pKa | 7.09 ± 0.50 |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm, with multiplicities determined by their substitution pattern. A sharp singlet for the methyl ester protons (-OCH₃) would appear upfield, around δ 3.9 ppm. The 3-hydroxy proton is expected to be a broad singlet, and its chemical shift would be concentration and solvent-dependent; it would be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will feature signals for the carbonyl carbon of the ester at approximately δ 160-170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The enolic carbon at the C3 position (bearing the hydroxyl group) and the adjacent C2 carbon will have characteristic shifts reflecting the electron density of the furan ring. The methyl ester carbon will appear upfield, around δ 52 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretching absorption for the ester group around 1700-1730 cm⁻¹. A broad O-H stretching band from the hydroxyl group is expected in the region of 3200-3600 cm⁻¹. C=C stretching vibrations from the aromatic ring will appear in the 1450-1600 cm⁻¹ range, and C-O stretching bands for the ester and furan ether linkage will be present in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (192.17). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Mechanistic Insights

The primary route for synthesizing Methyl 3-hydroxybenzofuran-2-carboxylate involves an intramolecular cyclization, a robust and widely used strategy in heterocyclic chemistry.

Primary Synthetic Route: Intramolecular Dieckmann Condensation

The most direct synthesis involves the base-catalyzed intramolecular cyclization of methyl 2-(2-methoxy-2-oxoethoxy)benzoate. This reaction proceeds via a Dieckmann condensation mechanism, where a carbanion formed alpha to one ester group attacks the carbonyl of the other ester, leading to the formation of the five-membered furan ring.

Experimental Protocol: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 2-(2-methoxy-2-oxoethoxy)benzoate (1.0 eq) in anhydrous toluene.

-

Base Addition: Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature under an inert nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the mixture to room temperature and carefully quench the reaction by adding 1M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Dieckmann condensation pathway for synthesis.

Chemical Reactivity and Derivatization

The reactivity of Methyl 3-hydroxybenzofuran-2-carboxylate is dictated by its three key functional components: the enolic hydroxyl group, the methyl ester, and the aromatic benzene ring. This multi-faceted reactivity makes it a valuable precursor for a wide range of derivatives.

-

Reactions at the 3-Hydroxy Position: The hydroxyl group behaves as an enol, making it nucleophilic. It readily undergoes O-alkylation with alkyl halides under basic conditions and O-acylation with acid chlorides or anhydrides to form the corresponding ethers and esters, respectively.

-

Transformations of the Ester Group: The methyl ester can be hydrolyzed to the corresponding 3-hydroxybenzofuran-2-carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidification.[9] This carboxylic acid is a key intermediate for forming amides via coupling reactions (e.g., with EDC/HOBt) with various amines, expanding the molecular diversity.[10]

-

Electrophilic Aromatic Substitution: The benzofuran ring system is generally reactive towards electrophiles.[11] Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur on the benzene portion of the molecule. The position of substitution will be directed by the activating, ortho-para directing ether oxygen of the furan ring.

Caption: Key reactivity pathways of the title compound.

Applications in Research and Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, and Methyl 3-hydroxybenzofuran-2-carboxylate is a strategic starting point for accessing novel therapeutics.

Role as a Versatile Synthetic Intermediate

The ability to selectively modify the hydroxyl, ester, and aromatic ring functionalities allows for the construction of extensive chemical libraries. By converting the ester to an amide and coupling it with diverse amine-containing fragments, researchers can rapidly generate novel benzofuran carboxamides. Such derivatives have been investigated for a range of biological activities, including neuroprotective and antioxidant effects.[10] The synthesis of complex, fused heterocyclic systems can also be initiated from this versatile core.

Pharmacological Significance

Derivatives of the benzofuran-2-carboxylate core have demonstrated significant potential across multiple therapeutic areas:

-

Anticancer Activity: Numerous benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines, including ovarian and breast cancer.[2][3]

-

Antimicrobial and Antifungal Activity: The benzofuran nucleus is present in compounds with broad-spectrum activity against bacteria and fungi.[2][12] By coupling the benzofuran-2-carboxylate core with other pharmacophores, such as triazoles, novel agents with enhanced antimicrobial properties have been developed.[2]

-

Anti-inflammatory Activity: Benzofuran carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory properties.[4] This activity is consistent with the known role of some benzofurans as inhibitors of pathways involved in inflammation.

Caption: Application workflow from core scaffold to targets.

Handling, Safety, and Storage

As with any laboratory chemical, Methyl 3-hydroxybenzofuran-2-carboxylate should be handled with appropriate care. While specific toxicity data is not extensively documented for this exact compound, safety data for related hydroxy- and methyl-benzoates provide a useful guide.

-

General Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[15]

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[13][16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[17]

Conclusion

Methyl 3-hydroxybenzofuran-2-carboxylate is more than a simple heterocyclic molecule; it is a potent and versatile platform for chemical innovation. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, multi-faceted reactivity make it an invaluable tool for medicinal chemists and drug development professionals. As the demand for novel therapeutics with diverse mechanisms of action continues to grow, the strategic use of such foundational building blocks will be paramount in the discovery of next-generation medicines targeting cancer, infectious diseases, and inflammatory disorders.

References

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B.

-

Lavanya, A., Sribalan, R., & Padmini, V. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. PLoS ONE. Available at: [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). Molbank. Available at: [Link]

-

Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate. MDPI. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). NP-MRD. Available at: [Link]

-

Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate. PubChem. Available at: [Link]

-

Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. Available at: [Link]

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Available at: [Link]

-

Hishmat, O. H., et al. (1987). Synthesis and antimicrobial activity of some benzofuran derivatives. Die Pharmazie. Available at: [Link]

-

Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (2018). Beilstein Archives. Available at: [Link]

-

6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2020). ResearchGate. Available at: [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. Available at: [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate | C11H10O4 | CID 99110077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. aksci.com [aksci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to the Synthesis of Methyl 3-Hydroxybenzofuran-2-carboxylate Derivatives: Strategies, Mechanisms, and Applications

Executive Summary: The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] Specifically, methyl 3-hydroxybenzofuran-2-carboxylate and its derivatives serve as crucial intermediates in the synthesis of complex molecules with applications ranging from anticancer to antimicrobial agents.[2][5][3] This guide provides an in-depth analysis of the primary synthetic routes to this core structure, focusing on the mechanistic rationale behind experimental choices, detailed and reproducible protocols, and strategies for derivatization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Significance of the Benzofuran Core

Benzofuran derivatives are a class of heterocyclic compounds widely found in natural products and synthetic molecules that exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[2][5][3][4] The specific substitution pattern of a hydroxyl group at the 3-position and a methyl carboxylate at the 2-position provides a unique chemical handle for further molecular elaboration. This arrangement allows for selective alkylation, acylation, or participation in condensation reactions, making it a valuable building block for creating diverse chemical libraries for drug discovery. The development of efficient and scalable synthetic methods is therefore a critical endeavor.[6][1]

Core Synthetic Strategy: Base-Catalyzed Intramolecular Cyclization

The most direct and widely adopted method for synthesizing the methyl 3-hydroxybenzofuran-2-carboxylate core involves the base-catalyzed reaction of a substituted salicylaldehyde with a methyl α-haloacetate, typically methyl chloroacetate or methyl bromoacetate. This transformation proceeds via an initial O-alkylation followed by an intramolecular condensation and cyclization.

Mechanism and Rationale

The reaction mechanism is a two-stage process initiated by a weak base, such as potassium carbonate (K₂CO₃).

-

O-Alkylation: The phenolic hydroxyl group of the salicylaldehyde is deprotonated by the base. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of the methyl α-haloacetate in a classic Williamson ether synthesis, forming a methyl 2-(formylphenoxy)acetate intermediate.

-

Intramolecular Cyclization (Perkin-Oglialoro type): The base then abstracts an acidic α-proton from the methylene group situated between the ester and the aryl ether. The resulting carbanion attacks the adjacent aldehyde carbonyl group in an intramolecular aldol-type condensation. The subsequent cyclization and dehydration/tautomerization lead to the formation of the stable aromatic 3-hydroxybenzofuran ring system.

The choice of a mild base like K₂CO₃ is critical. Stronger bases could potentially promote self-condensation of the salicylaldehyde or hydrolysis of the ester functionality. Acetonitrile is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures without participating in side reactions.[7]

Diagram: Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed synthesis of the methyl 3-hydroxybenzofuran-2-carboxylate core.

Caption: Mechanism of base-catalyzed benzofuran synthesis.

Detailed Experimental Protocol

This section provides a reproducible, self-validating protocol for the synthesis of a representative derivative, Methyl 5-chlorobenzofuran-2-carboxylate, which can be adapted for other substituted salicylaldehydes.

Protocol 3.1: Synthesis of Methyl 5-chlorobenzofuran-2-carboxylate

Materials and Reagents:

-

5-Chlorosalicylaldehyde (1.0 mmol, 156.5 mg)

-

Methyl bromoacetate (1.2 mmol, 183.5 mg, 1.2 equiv.)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 414.6 mg, 3.0 equiv.)

-

Acetonitrile (CH₃CN), anhydrous (10 mL)

-

Ethyl acetate (for extraction)

-

5% Hydrochloric acid (HCl) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 mmol), anhydrous potassium carbonate (3.0 mmol), and anhydrous acetonitrile (10 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Slowly add methyl bromoacetate (1.2 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.[7]

-

After completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate (20 mL).

-

Wash the organic solution sequentially with 5% HCl (15 mL), water (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure methyl 5-chlorobenzofuran-2-carboxylate.

Self-Validation/Characterization:

-

TLC: The product should show a single spot with a distinct Rf value from the starting materials.

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the furan ring proton, and the methyl ester singlet.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₀H₇ClO₃).

Data Summary and Optimization

The efficiency of the synthesis is highly dependent on the reaction parameters. The choice of base, solvent, and temperature can significantly influence yield and reaction time. The following table summarizes typical findings for the optimization of this class of reaction.[6][8][9]

| Parameter | Variation | Typical Yield (%) | Reaction Time (h) | Rationale & Insights |

| Base | K₂CO₃ | 75-90% | 12-24 | Optimal balance of reactivity and low side reactions. Easy to handle.[7][10] |

| Cs₂CO₃ | 80-95% | 8-16 | More basic and soluble, often accelerating the reaction, but at a higher cost. | |

| NaH | 60-80% | 4-10 | Very strong base, can lead to faster reactions but increases risk of side products and requires stricter anhydrous conditions. | |

| Solvent | Acetonitrile | 80-90% | 12-24 | Good solubility for reactants and suitable boiling point for reflux.[7][10] |

| DMF | 70-85% | 10-20 | Higher boiling point can sometimes drive sluggish reactions, but is more difficult to remove. | |

| Acetone | 65-80% | 24-48 | Lower boiling point leads to significantly longer reaction times. | |

| α-Haloester | Methyl Bromoacetate | 80-90% | 12-24 | More reactive than the chloro-analogue, leading to shorter reaction times. |

| Methyl Chloroacetate | 75-85% | 20-36 | Less expensive and more stable, but requires longer heating to achieve full conversion. |

Derivatization and Workflow

The synthesized methyl 3-hydroxybenzofuran-2-carboxylate is a versatile platform for creating a library of derivatives. The 3-hydroxy group is the most common site for modification.

Diagram: Derivatization Workflow

Caption: General workflow for synthesis and derivatization.

-

O-Alkylation/Acylation: The hydroxyl group can be easily alkylated or acylated using an appropriate alkyl halide or acyl chloride in the presence of a base to yield 3-alkoxy or 3-acyloxy derivatives.

-

Saponification: The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to furnish the corresponding carboxylic acid.[11][12] This acid can then be used in standard amide coupling reactions to generate a wide array of amide derivatives.

Conclusion

The base-catalyzed cyclization of salicylaldehydes and methyl α-haloacetates remains a robust and highly effective strategy for the synthesis of methyl 3-hydroxybenzofuran-2-carboxylate derivatives. A thorough understanding of the reaction mechanism allows for rational optimization of conditions, leading to high yields of this valuable synthetic intermediate. The straightforward protocols and versatile reactivity of the product scaffold make it an essential tool for medicinal chemists and researchers in the development of novel therapeutic agents.

References

- Benchchem. Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.

- Silva, A. M. S., et al. (2022). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Molecules.

- Benchchem. Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.

- Khan, I., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

- Nakamura, A., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances.

- Patel, R. V., et al. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research.

- Li, J., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules.

- Organic Chemistry Portal. Synthesis of Benzofurans.

- Murias, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- ResearchGate. Synthesis of benzofurans from α-haloketones and phenols.

- Ruda, G. F., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank.

- Åkesson, E., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules.

- Asghari, S., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc.

- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

- Pinto, D. C. G. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. International Journal of Molecular Sciences.

- ScienceDirect. (2024). Benzofuran Derivatives: Significance and symbolism.

- Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

- Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. scielo.br [scielo.br]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | MDPI [mdpi.com]

- 12. tdcommons.org [tdcommons.org]

The Untapped Potential of Methyl 3-hydroxybenzofuran-2-carboxylate: A Technical Guide to its Prospective Biological Activities

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the prospective biological activities of Methyl 3-hydroxybenzofuran-2-carboxylate. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document serves as a comprehensive, evidence-based roadmap for future research. By examining the well-documented bioactivities of the benzofuran scaffold and structurally related analogues, we can infer and propose a range of potential therapeutic applications for this compound, laying the groundwork for targeted investigation.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[2][3] This well-established therapeutic potential of the benzofuran scaffold provides a strong rationale for investigating novel derivatives such as Methyl 3-hydroxybenzofuran-2-carboxylate.

Synthesis of the Benzofuran-2-carboxylate Moiety

The synthesis of the benzofuran-2-carboxylate core is a well-established process in organic chemistry. A common and efficient method involves the reaction of a substituted salicylaldehyde with an α-bromo ester in the presence of a base, followed by cyclization.[4] This straightforward synthetic route allows for the generation of a diverse library of benzofuran-2-carboxylate derivatives for biological screening.

Below is a generalized workflow for the synthesis of a benzofuran-2-carboxylate derivative.

Caption: Generalized synthetic workflow for benzofuran-2-carboxylate derivatives.

Prospective Biological Activities of Methyl 3-hydroxybenzofuran-2-carboxylate

Based on the extensive literature on benzofuran derivatives, we can hypothesize several key biological activities for Methyl 3-hydroxybenzofuran-2-carboxylate.

Anticancer Potential

Benzofuran derivatives have demonstrated significant potential as anticancer agents.[5][6] The introduction of halogen atoms into the benzofuran ring has been shown to enhance cytotoxic activity against various cancer cell lines.[7] For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against A549 (lung cancer) and HepG2 (liver cancer) cells.[7] The presence of hydroxyl and methoxy groups can also influence the anticancer properties of these compounds.[7]

Proposed Mechanism of Action: The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.[7] Some derivatives have also been found to inhibit tubulin polymerization, a critical process in cell division.[7]

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by a benzofuran derivative.

Caption: Hypothesized apoptosis induction pathway by Methyl 3-hydroxybenzofuran-2-carboxylate.

Antimicrobial Activity

The benzofuran scaffold is a common feature in compounds with potent antimicrobial properties.[8][9] Derivatives of 3-benzofurancarboxylic acid have demonstrated activity against Gram-positive bacteria.[10] The introduction of halogens into the benzofuran structure appears to be crucial for its microbiological activity.[10] Furthermore, some benzofuran derivatives have shown promising antifungal activity against various fungal strains.[8]

Proposed Mechanism of Action: The antimicrobial mechanism of benzofuran derivatives may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism is likely dependent on the substitution pattern of the benzofuran ring.

Antioxidant Properties

Several studies have highlighted the antioxidant potential of benzofuran derivatives.[11][12][13] These compounds can act as radical scavengers and inhibit lipid peroxidation.[11] The presence of hydroxyl groups on the benzofuran ring system is often associated with significant antioxidant activity.[12][13]

Proposed Mechanism of Action: The antioxidant activity of hydroxylated benzofurans is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. The stability of the resulting benzofuranyl radical is a key factor in its antioxidant efficacy.

The following diagram illustrates the proposed mechanism of radical scavenging by a hydroxylated benzofuran derivative.

Caption: Proposed radical scavenging mechanism of a hydroxylated benzofuran.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of Methyl 3-hydroxybenzofuran-2-carboxylate, a series of in vitro and in vivo experiments are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Methyl 3-hydroxybenzofuran-2-carboxylate on various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) and a non-cancerous cell line (e.g., HUVEC) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with increasing concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Methyl 3-hydroxybenzofuran-2-carboxylate against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of Methyl 3-hydroxybenzofuran-2-carboxylate.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Data Summary

The following table summarizes the potential biological activities and the suggested experimental models for the evaluation of Methyl 3-hydroxybenzofuran-2-carboxylate.

| Biological Activity | Proposed Mechanism | Experimental Model | Key Parameters |

| Anticancer | Induction of apoptosis, cell cycle arrest | In vitro cancer cell lines (e.g., A549, HepG2) | IC50 values, apoptosis assays (Annexin V/PI), cell cycle analysis |

| Antimicrobial | Disruption of cell membrane, enzyme inhibition | In vitro bacterial and fungal strains | Minimum Inhibitory Concentration (MIC) |

| Antioxidant | Free radical scavenging | DPPH assay, ABTS assay | IC50 for radical scavenging |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Methyl 3-hydroxybenzofuran-2-carboxylate is currently lacking, the extensive body of research on the benzofuran scaffold strongly suggests its potential as a valuable lead compound in drug discovery. The proposed anticancer, antimicrobial, and antioxidant activities, rooted in the known properties of structurally similar molecules, provide a solid foundation for future investigation.

The experimental protocols outlined in this guide offer a clear and systematic approach to validating these hypotheses. Successful outcomes from these studies could pave the way for further preclinical and clinical development of Methyl 3-hydroxybenzofuran-2-carboxylate and its derivatives as novel therapeutic agents. The scientific community is encouraged to explore the untapped potential of this promising molecule.

References

[5] Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (2023-04-11). [Link] [14] Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. [Link] [1] Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016-09-28). [Link] [3] Benzofuran Derivatives: Significance and symbolism. (2024-12-13). [Link] [2] Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link] [10] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. [Link] [7] Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - MDPI. [Link] [11] Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015-05-01). [Link] [4] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link] [8] Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. [Link] [9] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. [Link] [6] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link] [12] Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed. (2018-08-05). [Link] [13] Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - ResearchGate. (2018-07-09). [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. atlantis-press.com [atlantis-press.com]

"Methyl 3-hydroxybenzofuran-2-carboxylate CAS number"

An In-depth Technical Guide to Methyl 3-hydroxybenzofuran-2-carboxylate

Abstract

Methyl 3-hydroxybenzofuran-2-carboxylate is a key heterocyclic compound featuring the benzofuran scaffold, a privileged structure in medicinal chemistry and materials science. This guide provides a comprehensive overview of this molecule, including its chemical identity, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its significance as a versatile building block for the development of novel therapeutic agents. The methodologies presented herein are designed to be robust and reproducible, reflecting field-proven insights for researchers in organic synthesis and drug discovery.

Core Compound Identification and Properties

Methyl 3-hydroxybenzofuran-2-carboxylate is a stable, crystalline solid that serves as a pivotal intermediate in organic synthesis. Its structure combines a benzene ring fused to a furan ring, with hydroxyl and methyl carboxylate groups at positions 3 and 2, respectively. This substitution pattern provides multiple reactive sites for further functionalization.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 5117-55-5 [1].

Physicochemical Data Summary

A compilation of essential quantitative data for Methyl 3-hydroxybenzofuran-2-carboxylate is presented below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference |

| CAS Number | 5117-55-5 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Boiling Point (Predicted) | 286.2 ± 20.0 °C | [1] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.09 ± 0.50 | [1] |

| MDL Number | MFCD14281681 | [1] |

Chemical Structure

The structural representation of Methyl 3-hydroxybenzofuran-2-carboxylate is fundamental to understanding its reactivity.

Caption: 2D Structure of Methyl 3-hydroxybenzofuran-2-carboxylate.

Synthesis Methodologies: A Mechanistic Approach

The synthesis of the benzofuran core is a well-explored area of organic chemistry, with numerous strategies available[2]. For Methyl 3-hydroxybenzofuran-2-carboxylate, a common and efficient laboratory-scale synthesis involves an intramolecular Dieckmann-type condensation of a suitably substituted phenolic ester. This approach offers high convergence and good control over the final substitution pattern.

Recommended Synthetic Pathway: Intramolecular Cyclization

The most direct synthesis starts from a readily available phenol, which undergoes O-alkylation followed by a base-mediated intramolecular cyclization. A representative pathway begins with methyl salicylate.

Caption: General workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

O-Alkylation: The synthesis commences with the Williamson ether synthesis. Methyl salicylate's phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate (K₂CO₃). K₂CO₃ is chosen because it is strong enough to deprotonate the phenol but not so strong as to hydrolyze the ester groups. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation and allowing the phenoxide nucleophile to react efficiently with methyl bromoacetate via an Sₙ2 mechanism.

-

Intramolecular Cyclization: The crucial ring-forming step is an intramolecular condensation. A strong base, such as sodium methoxide (NaOMe), is required to deprotonate the α-carbon (the methylene group situated between the two carbonyls). This generates a carbanion which then attacks the proximal ester carbonyl (the one on the benzene ring), leading to the formation of the five-membered furan ring. The subsequent workup protonates the resulting enolate to yield the 3-hydroxy tautomer, which is the more stable form for this system.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and isolation of high-purity Methyl 3-hydroxybenzofuran-2-carboxylate.

Step 1: Synthesis of Methyl 2-(2-methoxy-2-oxoethoxy)benzoate (Intermediate)

-

Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl salicylate (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone (250 mL).

-

Reaction Initiation: Stir the suspension vigorously. Add methyl bromoacetate (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting methyl salicylate is consumed.

-

Workup and Isolation: After cooling to room temperature, filter off the potassium salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the oil in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporation of the solvent will yield the crude diester intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 3-hydroxybenzofuran-2-carboxylate

-

Reagent Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude diester intermediate from Step 1 in anhydrous methanol (100 mL).

-

Reaction Initiation: Add sodium methoxide (1.5 eq.) portion-wise to the solution. Caution: The reaction is exothermic.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the product by TLC.

-

Workup and Purification: Cool the reaction mixture in an ice bath and acidify carefully with 2M HCl until the pH is ~2-3. A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

-

Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the final product as a white to off-white solid.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques. The expected data is consistent with the assigned structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of δ 7.0-8.0 ppm), a singlet for the methyl ester protons (~δ 3.9 ppm), and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O[3].

-

¹³C NMR: The carbon NMR spectrum will display signals for the ester carbonyl (~δ 160-170 ppm), the aromatic carbons, and the carbons of the furan ring, as well as a signal for the methyl ester carbon (~δ 52 ppm)[4].

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 192.17.

Applications in Research and Drug Development

The benzofuran nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities[2][5]. Benzofuran derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents[4][6].

Methyl 3-hydroxybenzofuran-2-carboxylate is a particularly valuable building block because its functional groups allow for diverse synthetic manipulations:

-

The hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce a variety of side chains.

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in reduction or Grignard reactions[7].

-

The aromatic ring can undergo electrophilic substitution reactions, allowing for further diversification of the scaffold.

This versatility makes it an attractive starting material for generating libraries of complex molecules for high-throughput screening in drug discovery campaigns, particularly in the search for novel inhibitors of enzymes like 5-lipoxygenase, which are implicated in inflammation and allergic disorders[8].

Conclusion

Methyl 3-hydroxybenzofuran-2-carboxylate (CAS: 5117-55-5) is a high-value synthetic intermediate. The robust synthesis protocol detailed in this guide, based on an intramolecular condensation, provides a reliable and scalable method for its preparation. The compound's structural features offer multiple avenues for chemical modification, positioning it as a critical tool for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals and functional materials.

References

-

Ashraf, R., et al. (2023). Synthetic methods of benzofuran-3(2H)-ones. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]

-

ResearchGate. (2017). Scheme 1. Synthesis of benzofuran-3-ones. Available at: [Link]

-

PubChem. Methyl 3-hydroxy-7-methylbenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available at: [Link]

-

Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]

-

National Institutes of Health (NIH). (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

-

MDPI. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available at: [Link]

-

PubChem. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

- Google Patents. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]

- Google Patents. US3147280A - Preparation of benzofuran derivatives.

-

PubChem. Methyl 1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

-

MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Available at: [Link]

-

University of Wisconsin. Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

-

PubChem. Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Methyl 3-hydroxy-1-benzofuran-2-carboxylate | 5117-55-5 [chemicalbook.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. mdpi.com [mdpi.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]

"Methyl 3-hydroxybenzofuran-2-carboxylate molecular structure"

An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3-hydroxybenzofuran-2-carboxylate

Abstract: Methyl 3-hydroxybenzofuran-2-carboxylate is a key heterocyclic compound featuring a benzofuran core, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a detailed examination of its molecular structure, physicochemical properties, and spectroscopic profile. We will explore established synthetic routes and discuss its role as a versatile intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Chemical Identity and Molecular Structure

Methyl 3-hydroxybenzofuran-2-carboxylate is an organic compound built upon a fused bicyclic system where a benzene ring is fused to a furan ring. Its identity is defined by the following key parameters:

-

Chemical Name: Methyl 3-hydroxy-1-benzofuran-2-carboxylate[1]

-

Synonyms: 3-Hydroxy-benzofuran-2-carboxylic acid methyl ester[1]

-

CAS Number: 5117-55-5[1]

-

Molecular Formula: C₁₀H₈O₄[1]

-

Molecular Weight: 192.17 g/mol [1]

The core of the molecule is the benzofuran ring system. The numbering of this system dictates the position of its functional groups. A hydroxyl (-OH) group is located at position 3, and a methyl carboxylate (-COOCH₃) group is at position 2. This specific arrangement of a hydroxyl group adjacent to an ester on the furan ring influences the molecule's electronic properties and reactivity, making it a valuable precursor in organic synthesis.

Caption: Key structural features of Methyl 3-hydroxybenzofuran-2-carboxylate.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic data are fundamental for the identification, purification, and structural elucidation of a compound.

Physicochemical Properties

The properties of Methyl 3-hydroxybenzofuran-2-carboxylate are summarized below. These values are critical for designing experimental conditions, including solvent selection and reaction temperatures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| CAS Number | 5117-55-5 | [1] |

| Predicted Boiling Point | 286.2 ± 20.0 °C | [1] |

| Predicted Density | 1.346 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 7.09 ± 0.50 | [1] |

Spectroscopic Analysis

Spectroscopic data provide a fingerprint for the molecule, confirming the connectivity of atoms and the presence of key functional groups. While a dedicated spectrum for this specific molecule is not publicly available, its expected spectroscopic characteristics can be reliably predicted based on its structural components and data from closely related analogs.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the hydroxyl proton, and a singlet for the methyl ester protons. The aromatic protons would typically appear as multiplets in the δ 7.0-8.0 ppm range. The methyl group (-OCH₃) would present as a sharp singlet around δ 3.9 ppm.[2] The hydroxyl (-OH) proton signal would be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR would display ten distinct signals. The carbonyl carbon of the ester group is expected in the δ 160-170 ppm region.[2] Aromatic carbons would resonate between δ 110-155 ppm. The methyl carbon of the ester would appear upfield, typically around δ 52 ppm.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is instrumental for identifying functional groups.

-

O-H Stretch: A broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1720-1680 cm⁻¹ corresponds to the carbonyl of the ester group.[3][4]

-

C-O Stretch: Absorptions for the C-O bonds of the ester and the furan ether will be present in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions are expected around 1600-1450 cm⁻¹ from the benzene ring.[5]

-

-